3-(n-Pentylthio)phenyl sulfide
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Overview
Description
3-(n-Pentylthio)phenyl sulfide is an organic compound characterized by the presence of a phenyl ring substituted with a pentylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(n-Pentylthio)phenyl sulfide typically involves the reaction of a phenyl halide with a pentylthiol in the presence of a base. A common method is the nucleophilic substitution reaction where the halide is replaced by the pentylthio group. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to deprotonate the thiol, making it a more reactive nucleophile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of thiophenol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Reagents like bromine (Br₂) or nitric acid (HNO₃) can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Bromine (Br₂), nitric acid (HNO₃)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiophenol derivatives
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
3-(n-Pentylthio)phenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-(n-Pentylthio)phenyl sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pentylthio group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s reactivity and biological activity. Pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Thiophenol: Contains a phenyl ring substituted with a thiol group.
Phenyl sulfide: Contains a phenyl ring substituted with a sulfide group.
Benzylthio compounds: Contain a benzyl group substituted with a thiol or sulfide group.
Uniqueness: 3-(n-Pentylthio)phenyl sulfide is unique due to the presence of the pentylthio group, which imparts distinct chemical and physical properties compared to other sulfur-containing phenyl compounds
Properties
IUPAC Name |
3-pentylsulfanylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S2/c1-2-3-4-8-13-11-7-5-6-10(12)9-11/h5-7,9,12H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNDDGPDQKFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=CC=CC(=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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